molecular formula C17H30O3 B14314522 Ethyl 14-oxopentadec-2-enoate CAS No. 113279-99-5

Ethyl 14-oxopentadec-2-enoate

Cat. No.: B14314522
CAS No.: 113279-99-5
M. Wt: 282.4 g/mol
InChI Key: JBMQPNQJXGCCDX-UHFFFAOYSA-N
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Description

Ethyl 14-oxopentadec-2-enoate: is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position. This compound has a molecular formula of C₁₇H₃₀O₃ and a molecular weight of 282.418 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 14-oxopentadec-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of a carbonyl compound using a strong base such as sodium hydride, sodium amide, or lithium diisopropylamide. The enolate ion then reacts with an alkyl halide in an S_N2 reaction to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and controlled temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 14-oxopentadec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 14-oxopentadec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 14-oxopentadec-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 14-oxopentadec-2-enoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer-chain esters are required .

Properties

CAS No.

113279-99-5

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

ethyl 14-oxopentadec-2-enoate

InChI

InChI=1S/C17H30O3/c1-3-20-17(19)15-13-11-9-7-5-4-6-8-10-12-14-16(2)18/h13,15H,3-12,14H2,1-2H3

InChI Key

JBMQPNQJXGCCDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCCCCCCCC(=O)C

Origin of Product

United States

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